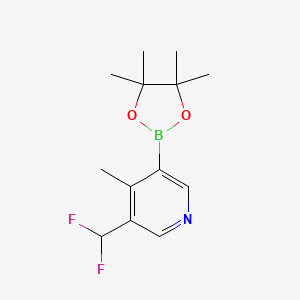
(5-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester: is a boronic ester derivative that has gained attention in various fields of scientific research due to its unique chemical properties. This compound features a difluoromethyl group and a methyl group attached to a pyridine ring, which is further bonded to a boronic acid pinacol ester. The presence of the boronic acid pinacol ester moiety makes it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-(difluoromethyl)-4-methylpyridine.
Borylation Reaction: The pyridine derivative undergoes a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired boronic acid pinacol ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(5-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms carbon-carbon bonds, producing biaryl or styrene derivatives.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone using oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Pyridines: Formed through nucleophilic substitution.
科学研究应用
Chemistry
In chemistry, (5-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester is widely used as a building block in the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing biaryl compounds, which are important in pharmaceuticals and materials science.
Biology and Medicine
The compound’s derivatives have shown potential in medicinal chemistry for developing new drugs. The difluoromethyl group enhances metabolic stability and bioavailability, making it an attractive moiety for drug design. Researchers are exploring its use in developing inhibitors for various enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and advanced materials. Its unique chemical properties enable the synthesis of compounds with improved performance characteristics, such as increased potency and selectivity.
作用机制
The mechanism of action of (5-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester primarily involves its role as a reagent in chemical reactions. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form carbon-carbon bonds. The difluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and stability.
相似化合物的比较
Similar Compounds
- (5-(Trifluoromethyl)pyridin-2-yl)boronic acid pinacol ester
- (4-Methylpyridin-3-yl)boronic acid pinacol ester
- (5-(Difluoromethyl)pyridin-3-yl)boronic acid pinacol ester
Uniqueness
The presence of both the difluoromethyl and methyl groups in (5-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester distinguishes it from other similar compounds. These groups can significantly influence the compound’s reactivity, stability, and overall chemical behavior, making it a unique and valuable reagent in various applications.
属性
分子式 |
C13H18BF2NO2 |
|---|---|
分子量 |
269.10 g/mol |
IUPAC 名称 |
3-(difluoromethyl)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H18BF2NO2/c1-8-9(11(15)16)6-17-7-10(8)14-18-12(2,3)13(4,5)19-14/h6-7,11H,1-5H3 |
InChI 键 |
KLOOIJCIOKEQNB-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



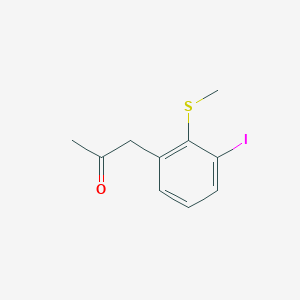
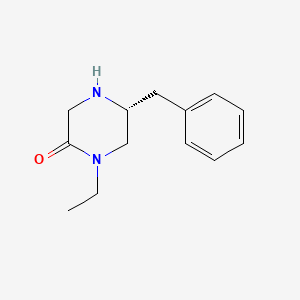
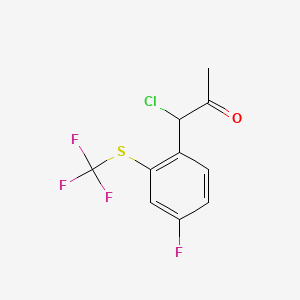


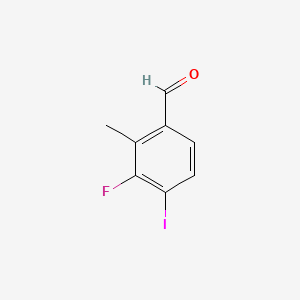
![1-benzyl-3-broMo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B14037088.png)
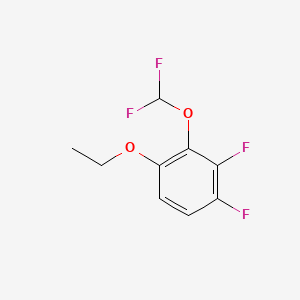
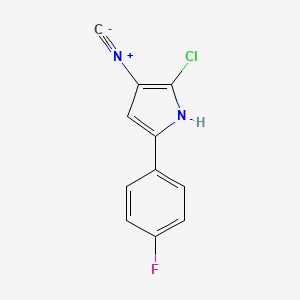

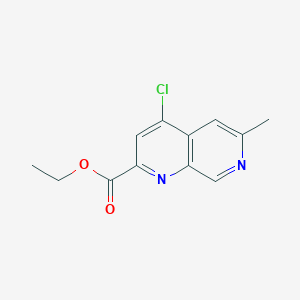
![(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B14037119.png)

